7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
The compound contains several structural components that are common in many bioactive molecules. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many natural products and pharmaceuticals, including the anti-cancer drug etoposide . The piperazine ring is a common feature in many drugs and is known to influence the pharmacokinetic properties of these compounds .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The presence of the piperazine ring and the benzo[d][1,3]dioxol-5-ylmethyl group could potentially influence the compound’s reactivity and interactions with biological targets .Scientific Research Applications
Antimicrobial Applications
Mandala et al. (2013) synthesized a series of novel compounds related to "7-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one" and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs. Docking studies with the crystal structure of oxidoreductase protein organisms suggested a good correlation with experimental inhibitory potency (Devender Mandala et al., 2013).
Antioxidant and Anticancer Activities
Patel et al. (2016) focused on synthesizing chrysin-piperazine conjugates, demonstrating remarkable antioxidant power in scavenging free radicals. Some analogs showed promising anticancer activity against cervical and ovarian cancer cell lines without exhibiting cytotoxic nature towards human bone marrow-derived mesenchymal stem cells (Rahul V. Patel et al., 2016).
Enzyme Inhibition
The study by Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the involvement of various cytochrome P450 enzymes. This research underscores the importance of understanding enzyme interactions in drug metabolism, potentially guiding the design of compounds with improved pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).
Synthesis and Bioactivity
Patel et al. (2019) elaborated on the synthesis of chrysin-based sulfonylpiperazines and investigated their antioxidant and anticancer efficacies. The study concluded that structural design and proper substitution are crucial for delivering anticipated biological effects, with certain compounds exhibiting superior antioxidant and anticancer activities (Rahul V. Patel et al., 2019).
Future Directions
Properties
IUPAC Name |
7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c32-29-24-8-7-23(17-27(24)34-19-25(29)22-4-2-1-3-5-22)33-15-14-30-10-12-31(13-11-30)18-21-6-9-26-28(16-21)36-20-35-26/h1-9,16-17,19H,10-15,18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJZINEUKPXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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